Predicted Lipophilicity Profile of Cyclohexyl(imino)(methyl)-l6-sulfanone vs. Common Sulfoximine Building Blocks
Computational predictions for cyclohexyl(imino)(methyl)-l6-sulfanone estimate a cLogP value of approximately 1.34, positioning it as a moderately lipophilic building block . This is a significant increase in lipophilicity compared to smaller, more polar sulfoximines like S,S-dimethylsulfoximine (cLogP ~ -0.69), and more comparable to certain substituted aryl sulfoximines (e.g., EN300-6478698, cLogP 1.344). This increased lipophilicity is a critical differentiator for medicinal chemists aiming to modulate a lead compound's logD to improve membrane permeability or target engagement with hydrophobic protein binding sites.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | ~1.34 (Predicted) |
| Comparator Or Baseline | S,S-Dimethylsulfoximine: ~ -0.69 (Predicted); EN300-6478698 (Aryl sulfoximine): 1.344 (Predicted) |
| Quantified Difference | Target compound is >2 log units more lipophilic than S,S-dimethylsulfoximine. |
| Conditions | Computational prediction (cLogP) based on molecular structure. |
Why This Matters
This quantitative difference in predicted lipophilicity is a key factor for procurement, as the cyclohexyl derivative offers a distinct, and potentially more desirable, property space for optimizing oral bioavailability and membrane permeability in drug discovery projects.
